"2-Amino-5-methoxybenzene-1,4-disulfonic acid" fundamental properties
"2-Amino-5-methoxybenzene-1,4-disulfonic acid" fundamental properties
An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-5-methoxybenzene-1,4-disulfonic acid (CAS No: 27327-48-6, 83763-33-1), a key aromatic amine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available computed data and provides expert insights into its physicochemical properties, a proposed synthesis pathway based on established chemical principles, and its critical role as an intermediate in the synthesis of reactive dyes. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry, organic synthesis, and materials science, offering a foundational understanding of the compound's structure, function, and handling.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methoxybenzene-1,4-disulfonic acid | PubChem[1] |
| Synonyms | 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid | PubChem[1] |
| CAS Number | 27327-48-6, 83763-33-1 | PubChem[1] |
| Molecular Formula | C₇H₉NO₇S₂ | PubChem[1] |
| Molecular Weight | 283.28 g/mol | PubChem[1] |
| InChIKey | GLABVBIYGGDCNO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | PubChem[1] |
| Topological Polar Surface Area | 161 Ų | PubChem[1] |
| XLogP3 (Computed) | -0.7 | PubChem[1] |
Proposed Synthesis Pathway and Experimental Protocol
A verified, step-by-step synthesis protocol for 2-Amino-5-methoxybenzene-1,4-disulfonic acid is not prominently published. However, based on established principles of electrophilic aromatic substitution and known industrial processes for analogous compounds like aniline-2,5-disulfonic acid, a robust synthesis can be proposed.[2] The logical precursor is p-anisidine (4-methoxyaniline), which is subjected to exhaustive sulfonation.
The primary amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. The first sulfonation is expected to occur ortho to the amino group due to steric hindrance from the methoxy group. Introducing a second sulfonic acid group requires more forcing conditions, typically using oleum (fuming sulfuric acid, H₂SO₄·xSO₃), to overcome the deactivating effect of the first sulfonic acid group.[3]
Disclaimer: The following protocol is a proposed methodology based on analogous chemical transformations and has not been experimentally validated from a cited source. It should be performed by trained personnel with appropriate safety precautions.
Protocol: Di-sulfonation of p-Anisidine
Objective: To synthesize 2-Amino-5-methoxybenzene-1,4-disulfonic acid from p-anisidine.
Materials:
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p-Anisidine (C₇H₉NO)
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Oleum (20-30% free SO₃)
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Concentrated Sulfuric Acid (98%)
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Ice
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Sodium Chloride (NaCl)
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Deionized Water
Equipment:
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Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
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Addition funnel
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Vacuum filtration apparatus (Büchner funnel)
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pH meter or strips
Step-by-Step Procedure:
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Initial Charge & Cooling: In the reactor under a nitrogen atmosphere, charge concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.
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Precursor Addition: Slowly add p-anisidine powder to the cold sulfuric acid in portions. Maintain the temperature below 10 °C throughout the addition. This forms the p-anisidinium sulfate salt. Causality Note: This controlled addition prevents runaway reactions and minimizes side-product formation.
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Sulfonating Agent Addition: Once the p-anisidine is fully dissolved and the solution is homogenous, begin the dropwise addition of oleum (20-30% SO₃) via the addition funnel. A significant exotherm will occur; maintain the reaction temperature between 20-30 °C. Causality Note: Oleum is a much stronger sulfonating agent than sulfuric acid alone and is necessary to introduce the second sulfonic acid group onto the deactivated ring.[3]
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Reaction Bake-out: After the oleum addition is complete, slowly raise the temperature of the reaction mixture to 100-120 °C and hold for 4-6 hours. Monitor the reaction progress via a suitable method (e.g., HPLC) until the mono-sulfonated intermediate is consumed.
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Quenching: Allow the reactor to cool to ambient temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice. This quenching step must be performed with extreme caution due to the highly exothermic nature of diluting concentrated acid.
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Isolation and Purification: The product, 2-Amino-5-methoxybenzene-1,4-disulfonic acid, is highly soluble in water. The isolation is typically achieved by "salting out." Add sodium chloride to the aqueous solution until saturation, which significantly reduces the solubility of the sulfonic acid, causing it to precipitate.
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Filtration and Drying: Cool the slurry to 0-5 °C to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove residual acid. Dry the product under vacuum at 60-80 °C.
Self-Validation:
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Yield: Track the mass of the dried product to calculate the reaction yield.
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Purity: Analyze the product using HPLC.
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Identity Confirmation: Use techniques such as Mass Spectrometry to confirm the molecular weight (283.28 g/mol ) and NMR spectroscopy to confirm the structure, if standards are available.
Applications in Dye Chemistry
The primary industrial application of 2-Amino-5-methoxybenzene-1,4-disulfonic acid is as a crucial intermediate in the manufacture of azo dyes, particularly reactive dyes for cellulosic fibers like cotton.[4] The molecule's structure contains two key features that make it highly valuable for this purpose:
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Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization. In the first step of dye synthesis, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt.
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Disulfonic Acid Groups (-SO₃H): These groups are powerful water-solubilizing moieties. The presence of two sulfonic acid groups ensures that both the intermediate and the final dye molecule have excellent solubility in water, which is the standard medium for textile dyeing processes.[4] This high solubility allows for uniform application of the dye to the fabric.
The resulting diazonium salt is then reacted with a "coupling component" (often a naphthol or another amine derivative) in an azo coupling reaction to form the final colored dye molecule. The covalent bond formed between the dye and the textile fiber results in excellent colorfastness.[5]
Safety and Handling
Hazard Identification: According to the Globally Harmonized System (GHS) classification, 2-Amino-5-methoxybenzene-1,4-disulfonic acid is classified as causing serious eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment.
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Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, impervious gloves, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Skin: Flush skin with plenty of water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.
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Conclusion
2-Amino-5-methoxybenzene-1,4-disulfonic acid is a specialized chemical intermediate whose value is defined by its unique combination of functional groups. The aromatic amine provides the reactive handle for building larger chromophore systems, while the dual sulfonic acid groups confer the essential property of water solubility. While a comprehensive, experimentally verified dataset is not widely available, its structural similarity to other key dye intermediates allows for the confident postulation of its synthesis and application. This guide serves as a foundational resource for professionals, enabling a better understanding of its role in the broader landscape of industrial organic chemistry.
References
-
PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved from [Link]
- Google Patents. (1929). Process for the manufacture of aniline-2:5-disulphonic acid.
- Google Patents. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Google Patents. (1988). Reactive dyes, their preparation and their use.
-
ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]
- Google Patents. (1994). 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate.
-
MDPI. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]
- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4-Methoxyaniline-2,5-disulfonic acid. Retrieved from [Link]
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MDPI. (2021). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Retrieved from [Link]
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ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
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MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Retrieved from [Link]
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Tradeindia. (n.d.). P Anisidine Manufacturers, Para Anisidine Dealers & Exporters. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. Retrieved from [Link]
- Google Patents. (2008). Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
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SEAC-Gujarat. (2024). 780th meeting of SEAC-Gujarat, Dated 13.02.2024. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methoxybenzene-1,4-disulfonic acid. Retrieved from [Link]
Sources
- 1. 2-Amino-5-methoxybenzene-1,4-disulfonic acid | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GB285488A - Process for the manufacture of aniline-2:5-disulphonic acid - Google Patents [patents.google.com]
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